
8-Iodoguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoguanosine is a modified nucleoside with the chemical formula C10H12IN5O5 . It is a derivative of guanosine, where an iodine atom is substituted at the 8th position of the guanine base.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Iodoguanosine is typically synthesized through the iodination of guanosine. The process involves the reaction of guanosine with an iodine reagent under controlled conditions. One common method includes dissolving guanosine in water and adding a saturated aqueous solution of iodine. The reaction mixture is stirred until the color persists, indicating the completion of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Iodoguanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents, such as thiol or hydrazine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Sodium Hydroxide: Used in substitution reactions to replace the iodine atom with other functional groups.
Hydrazine Hydrate: Employed to introduce hydrazine groups in place of the iodine atom.
Major Products:
5’-Deoxy-5’-thioguanosine: Formed by substituting the iodine atom with a thiol group.
5’-Deoxy-5’-N-hydrazinoguanosine: Resulting from the reaction with hydrazine hydrate.
Scientific Research Applications
8-Iodoguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Iodoguanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of mutations in targeted nucleic acids. The compound’s molecular targets include RNA and DNA, where it can form stable complexes and alter their biological functions .
Comparison with Similar Compounds
8-Bromoguanosine: Similar in structure, with a bromine atom instead of iodine.
7-Deazaguanosine: Another modified nucleoside with distinct properties and applications.
Uniqueness: 8-Iodoguanosine is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleic acid modifications and interactions, where the iodine atom can serve as a detectable marker or reactive site .
Properties
Molecular Formula |
C10H12IN5O5 |
|---|---|
Molecular Weight |
409.14 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one |
InChI |
InChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
PBEHMRJESXYIKX-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


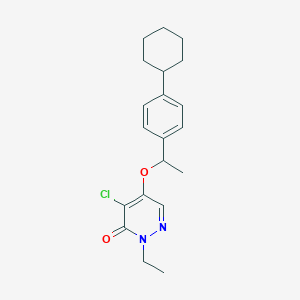

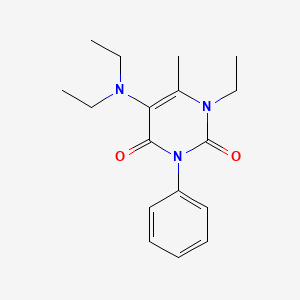
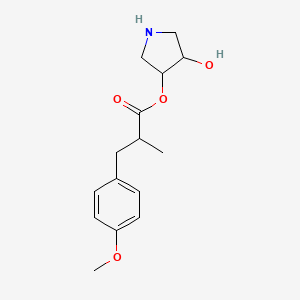
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)

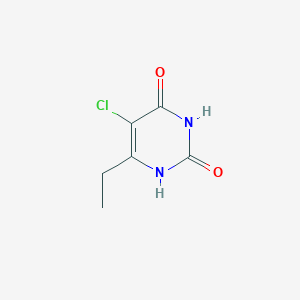


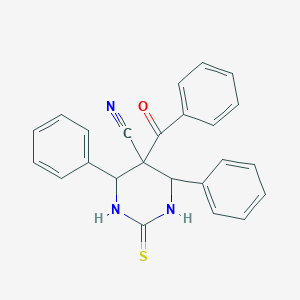

![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)


